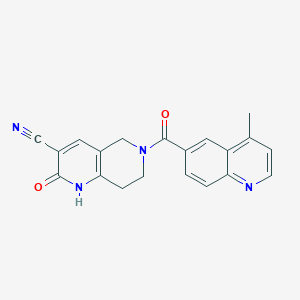

![molecular formula C18H20N2O4S2 B2508502 2-(2-(フェニルスルホニル)アセトアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミド CAS No. 895459-86-6](/img/structure/B2508502.png)

2-(2-(フェニルスルホニル)アセトアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

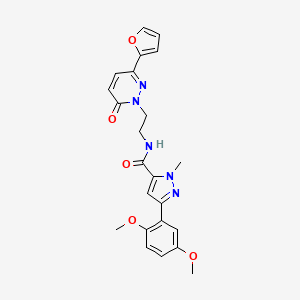

2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

a. 抗がん特性: チオフェン環系を含む分子は、有望な抗がん効果を示します。研究者は、この化合物の誘導体を潜在的な化学療法剤として研究しています。がん細胞の増殖と増殖を阻害する能力は、さらなる研究に値する候補となります。

b. 抗炎症活性: チオフェン系化合物、目標化合物も含めて、抗炎症作用が示されています。これらの分子は炎症経路を調節し、関節リウマチやその他の炎症性疾患などの状態に関連する可能性があります。

c. 抗菌剤: チオフェン誘導体は、細菌、真菌、その他の病原体に対する抗菌作用を示します。その独特の化学構造により、微生物標的に相互作用することができ、新規抗生物質の候補となります。

d. 降圧効果: 特定のチオフェン含有化合物は、降圧特性について調査されています。これらの分子は血圧と心血管の健康を調節するのに役立ちます。

e. 有機半導体: チオフェン系化合物は、有機エレクトロニクスにおいて重要な役割を果たします。 有機半導体、有機電界効果トランジスタ (OFET)、および有機発光ダイオード (OLED) の開発に使用されています .

工業化学と材料科学

チオフェン誘導体は、医学を超えた用途があります。

a. 防食剤: 工業化学では、チオフェン誘導体は防食剤として役立ちます。 金属表面を腐食から保護する能力は、さまざまな産業において貴重です.

作用機序

Target of Action

Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . They are used by medicinal chemists to develop advanced compounds with diverse biological effects .

Mode of Action

Thiophene derivatives are known to exhibit a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the disease condition being treated.

Biochemical Pathways

Thiophene derivatives are known to impact a variety of biochemical pathways due to their wide range of therapeutic properties . The downstream effects would depend on the specific pathway being affected.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the disease condition being treated. Thiophene derivatives are known to have a wide range of therapeutic properties, indicating that they can have diverse molecular and cellular effects .

特性

IUPAC Name |

2-[[2-(benzenesulfonyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-9-5-2-6-10-14(13)25-18(16)20-15(21)11-26(23,24)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJNXCSHWHEWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2508419.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)

![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)

![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)